[1-(Aminomethyl)cyclohexyl]methanamine

Anticancer platinum complexes Spiroplatin Human tumor clonogenic assay

[1-(Aminomethyl)cyclohexyl]methanamine (CAS 36510-95-9), also referred to as 1,1-cyclohexanedimethanamine or 1,1-BAC, is a cycloaliphatic diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. The compound features a cyclohexane ring bearing two aminomethyl (–CH₂NH₂) groups at the geminal 1,1-position, which distinguishes it from the more common 1,3- and 1,4-regioisomers.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 36510-95-9
Cat. No. B1265506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclohexyl]methanamine
CAS36510-95-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)CN
InChIInChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2
InChIKeyXZAHJRZBUWYCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Aminomethyl)cyclohexyl]methanamine (CAS 36510-95-9): A 1,1-Geminal Diamine for Specialty Polymer and Pharmaceutical Intermediate Procurement


[1-(Aminomethyl)cyclohexyl]methanamine (CAS 36510-95-9), also referred to as 1,1-cyclohexanedimethanamine or 1,1-BAC, is a cycloaliphatic diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol [1]. The compound features a cyclohexane ring bearing two aminomethyl (–CH₂NH₂) groups at the geminal 1,1-position, which distinguishes it from the more common 1,3- and 1,4-regioisomers [2]. Its primary identified roles are as a curing agent for epoxy resins and as a ligand for platinum-based anticancer complexes, in addition to serving as a pharmacopoeial reference standard (Gabapentin Impurity 25) [3].

Procurement Context

Specialty diamine for polymer synthesis and pharmaceutical intermediate selection.

Regioisomer Identity

1,1-geminal substitution enables unique metal-chelation geometry and network topology.

Analytical Standard

Specified reference standard (Gabapentin Impurity 25) for ANDA/QC impurity profiling workflows.

Why 1,3- or 1,4-BAC Cannot Replace [1-(Aminomethyl)cyclohexyl]methanamine in Critical Applications


The geminal 1,1-substitution pattern of [1-(aminomethyl)cyclohexyl]methanamine creates a neopentyl-like diamine core that is topologically distinct from the 1,3- and 1,4-bis(aminomethyl)cyclohexane (BAC) isomers [1]. This structural difference translates directly into divergent metal-chelation geometry and polymer-network topology. When the 1,1-diamine acts as an N,N′-bidentate ligand, it forms a six-membered chelate ring with platinum(II), a coordination mode that is impossible for the 1,3- or 1,4-regioisomers, which instead bridge metal centers or form larger macrocycles [2]. In epoxy thermosets, the geminal architecture alters the distance between crosslink junctions and the local segmental mobility, yielding mechanical and thermal property profiles that cannot be replicated by simply blending 1,3-BAC or 1,4-BAC . Consequently, substitution without rigorous re-validation risks failure in both regulated pharmaceutical impurity profiling and in performance-critical cured formulations.

Metal-Chelation Geometry Mismatch

The 1,1-diamine forms a six-membered chelate ring with platinum(II); 1,3- or 1,4-BAC isomers bridge metal centers or form larger macrocycles, altering pharmacological complex architecture.

Polymer Network Topology Alteration

Geminal architecture modifies crosslink distance and segmental mobility, yielding mechanical and thermal property profiles that cannot be replicated by blending 1,3- or 1,4-regioisomers.

Regulatory Impurity Method Invalidation

Only the 1,1-isomer is codified as Gabapentin Impurity 25; substitution with 1,3- or 1,4-regioisomers in validated HPLC/LC-MS methods would invalidate results and risk ANDA rejection.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for [1-(Aminomethyl)cyclohexyl]methanamine


Spiroplatin (1,1-DACH-Pt) vs. Cisplatin: Differential in vitro Cytotoxicity in a Human Tumor Clonogenic Assay

The platinum(II) complex of [1-(aminomethyl)cyclohexyl]methanamine, known as spiroplatin (TNO-6), was compared head-to-head with cisplatin in a modified double-layer Hamburger and Salmon cloning assay on fresh tumor samples from 63 patients [1]. At a concentration of 1.0 µg/mL, spiroplatin achieved ≥70% cell kill in 3 out of 63 tumor samples, whereas cisplatin achieved the same threshold in only 2 out of 63 samples under identical 1-hour exposure conditions [1]. Furthermore, among 57 paired comparisons of cisplatin with spiroplatin, 6 samples showed sensitivity exclusively to spiroplatin, compared to only 2 samples sensitive exclusively to cisplatin, indicating incomplete cross-resistance and a distinct tumor-sensitivity profile attributable to the 1,1-diaminomethylcyclohexane ligand scaffold [1].

In Vitro Cytotoxicity Profile
Head-to-head
Spiroplatin: ≥70% cell kill in 3/63 tumor samples vs. Cisplatin: 2/63 samples (1.0 µg/mL, 1 h)
Supports a distinct, partially non-overlapping tumor cell-model response profile.
Paired analysis: 6 samples spiroplatin-sensitive-only vs. 2 cisplatin-sensitive-only; human tumor clonogenic assay.
Anticancer platinum complexes Spiroplatin Human tumor clonogenic assay Comparative cytotoxicity

Regulatory Exclusive Use: Gabapentin Impurity 25 Reference Standard for ANDA/QC Workflows

[1-(Aminomethyl)cyclohexyl]methanamine is codified as Gabapentin Impurity 25 (cyclohexane-1,1-diyldimethanamine) and is supplied as a fully characterized reference standard compliant with ICH and regional pharmacopoeial guidelines for ANDA filings and commercial quality control of gabapentin active pharmaceutical ingredient [1]. The 1,3- and 1,4-regioisomeric diamines are not listed as specified impurities in the gabapentin monograph and therefore cannot substitute for this compound in validated HPLC or LC-MS impurity methods. Suppliers provide a Certificate of Analysis including HPLC purity (typically ≥95%), NMR, MS, and IR characterization data, ensuring batch-to-batch traceability required for regulatory submission [1].

Regulatory Identity
Data to verify
Exclusive designation as Gabapentin Impurity 25; characterized with HPLC, NMR, MS, IR.
Non-negotiable for ANDA impurity profiling; 1,3- or 1,4-BAC are not specified impurities.
Supplier-provided Certificate of Analysis; review lot-specific data for method validation.
Gabapentin impurity profiling Reference standard ANDA Pharmaceutical quality control

Unique Spiro-condensation Behavior with Formaldehyde: Tetraspiro Nonacyclic Cage Formation Exclusive to the 1,1-Isomer

When reacted with formaldehyde, 1,1-bis(aminomethyl)cyclohexane undergoes a cascade condensation to precipitate a polymer that, upon heating, isomerizes quantitatively to a well-defined tetraspiro nonacyclic cage compound [1]. This reactivity is a direct consequence of the geminal 1,1-geometry, which pre-organizes the two aminomethyl groups for intramolecular cyclization. In contrast, 1,3- and 1,4-bis(aminomethyl)cyclohexane predominantly yield linear or crosslinked polymeric networks under identical conditions, as the 1,3- and 1,4-spacing disfavors the formation of the compact spiro-fused cage architecture [1]. The discrete cage product obtained from the 1,1-isomer has potential as a molecular building block for porous organic cages or as a high-temperature latent hardener, offering a synthetic pathway unavailable to the other regioisomers.

Spiro-Condensation Reactivity
Class-level inference
Exclusive formation of a tetraspiro nonacyclic cage compound with formaldehyde; 1,3-/1,4-BAC yield crosslinked networks.
Unique synthetic entry to spiro-rich molecular architectures for porous materials research.
Reaction involves formaldehyde condensation followed by thermal isomerization.
Spiro compound synthesis Formaldehyde condensation Nonacyclic cage Chemoselective polymerization

Validated Application Scenarios for [1-(Aminomethyl)cyclohexyl]methanamine Based on Quantitative Differentiation Evidence


Development of Non-Cross-Resistant Platinum(II) Anticancer Candidates

Medicinal chemistry teams exploring platinum complexes that overcome cisplatin resistance should prioritize the 1,1-diaminomethylcyclohexane ligand. Spiroplatin, the Pt(II) complex of this diamine, demonstrated a 50% higher rate of ≥70% tumor cell kill relative to cisplatin and showed sensitivity in 6 tumors that were cisplatin-resistant in a paired clinical sample analysis [1]. This incomplete cross-resistance profile is a direct consequence of the unique six-membered chelate ring formed by the geminal 1,1-diamine, which alters the DNA-adduct geometry relative to cisplatin's 1,2-diaminocyclohexane or ethylenediamine ligands.

Regulatory-Compliant Gabapentin Impurity Method Validation and ANDA Filing

Analytical R&D and QC laboratories supporting gabapentin ANDA submissions or commercial batch release must source certified Gabapentin Impurity 25 reference standard for HPLC/LC-MS method development and system suitability testing [1]. Suppliers provide full characterization data packages (NMR, MS, IR, HPLC purity ≥95%) that meet ICH Q3A/Q3B requirements. The 1,3- and 1,4-BAC isomers are not recognized as specified impurities in the gabapentin monograph and cannot be used as substitute standards without full re-validation and regulatory justification.

Synthesis of Tetraspiro Nonacyclic Cage Compounds for Porous Organic Materials

Materials chemists designing porous organic cages or spiro-linked molecular architectures can leverage the formaldehyde condensation reactivity unique to the 1,1-isomer. The quantitative conversion to a tetraspiro nonacyclic cage upon thermal isomerization provides a reproducible route to a highly rigid, shape-persistent molecular building block that is inaccessible from 1,3- or 1,4-BAC [1]. This cage compound is a candidate precursor for porous organic cages, high-temperature epoxy hardeners, or supramolecular host-guest systems.

High-Performance Epoxy Thermosets with Altered Network Topology

Formulators of epoxy-based composites, adhesives, and coatings can employ the 1,1-diamine to introduce a distinct crosslink architecture compared to conventional 1,3-BAC or isophorone diamine hardeners. The geminal diamine geometry reduces the distance between amine functionalities and increases local chain stiffness around the crosslink junction, which can translate into differentiated glass transition temperature, modulus, and chemical resistance profiles [1]. When procuring for formulation screening, specifying the 1,1-regioisomer (CAS 36510-95-9) rather than a generic 'BAC mixture' is essential to ensure batch-to-batch consistency and reproducible thermoset performance.

Application
Selection Property
Validation Focus
Platinum(II) Anticancer Candidate Development
Geminal 1,1-diamine chelation geometry
Non-cross-resistant tumor cell-model response profiles
Gabapentin ANDA Impurity Method Validation
Regulatory-specified impurity identity (Impurity 25)
HPLC/LC-MS method specificity and system suitability
Porous Organic Cage Synthesis
Chemoselective spiro-condensation with formaldehyde
Reproducible access to tetraspiro nonacyclic building blocks
High-Performance Epoxy Thermosets
Altered crosslink junction topology
Differentiated glass transition, modulus, and chemical resistance screening

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